Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol

Description

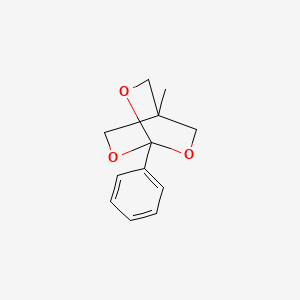

Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol is a specialized orthoester compound formed through the esterification of orthobenzoic acid (a cyclic trimer of benzoic acid) and 2-(hydroxymethyl)-2-methyl-1,3-propanediol. This diol component, 2-(hydroxymethyl)-2-methyl-1,3-propanediol (CAS 67367-33-3), is characterized by a branched structure with hydroxyl groups at the 1,3-positions and a hydroxymethyl substituent at the central carbon, providing steric bulk and reactivity for ester formation . The resulting cyclic ester is likely to exhibit unique physicochemical properties, such as hydrolytic stability and controlled release characteristics, due to the orthoester linkage.

Properties

CAS No. |

70637-00-2 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-methyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane |

InChI |

InChI=1S/C12H14O3/c1-11-7-13-12(14-8-11,15-9-11)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

InChI Key |

AABIHIQZAWJEDT-UHFFFAOYSA-N |

Canonical SMILES |

CC12COC(OC1)(OC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Direct Esterification with Polar Organic Solvents

- Esterification of polyhydroxybenzoic acids with aliphatic alcohols (including diols) can be enhanced by using polar organic solvents such as nitrobenzene, ortho-dichlorobenzene, anisole, or phenetole.

The solvent facilitates reaction rate and ester yield by:

Catalysts: Acid catalysts are employed to accelerate esterification.

- Temperature: Reflux conditions appropriate to solvent boiling points, typically above 100 °C but below decomposition temperature of starting materials.

- Water Removal: Use of Dean-Stark apparatus or other drying techniques to continuously remove water formed during esterification.

Catalytic Hydrogenation and Debenzylation (Alternative Route)

- For some polyhydroxybenzoic acid esters, benzyl-protected intermediates are first synthesized.

- Subsequent catalytic hydrogenation removes benzyl groups, yielding the desired ester.

- This method avoids direct esterification challenges when using sterically hindered or sensitive alcohols.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions / Notes |

|---|---|

| Starting materials | Orthobenzoic acid derivative, 2-(hydroxymethyl)-2-methyl-1,3-propanediol |

| Catalysts | Strong acids (H2SO4, TsOH), rhodium complexes (for diol synthesis) |

| Solvents | Polar organic solvents (nitrobenzene, anisole) for esterification |

| Temperature | Reflux at ~100–150 °C, below decomposition temperature |

| Water removal | Dean-Stark apparatus or drying agents to drive equilibrium |

| Reaction time | Several hours to overnight, depending on scale and conditions |

| Purification | Separation by crystallization, distillation, or chromatography |

| Yield considerations | Optimized by stoichiometry, catalyst loading, and water removal |

Research Findings and Practical Notes

- The cyclic ester formation is highly dependent on the precise control of reaction conditions to favor intramolecular cyclization over polymerization or side reactions.

- The presence of multiple hydroxyl groups in the diol requires selective esterification; reaction conditions are tuned to favor formation of the bicyclic lactone.

- The use of polar solvents and acid catalysts improves reaction kinetics and product yield.

- Industrial preparation of the diol component via hydroformylation and hydrogenation is crucial to obtain the pure diol for esterification.

- The bicyclic lactone structure imparts stability and unique chemical properties, making the compound useful in research on cyclic esters and organic synthesis.

Chemical Reactions Analysis

Types of Reactions: Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: Ortho esters are readily hydrolyzed in mild aqueous acid to form esters and alcohols.

Oxidation and Reduction: These reactions typically involve transition metal catalysts and specific conditions to achieve desired products.

Substitution: Substitution reactions often occur under acidic or basic conditions, depending on the desired outcome.

Major Products: The major products formed from these reactions include esters, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems

Orthobenzoic acid derivatives are utilized in drug delivery systems due to their ability to form stable complexes with active pharmaceutical ingredients. The cyclic ester structure enhances the solubility and bioavailability of drugs, making it a valuable component in formulations aimed at improving therapeutic efficacy. For instance, studies have shown that incorporating this compound in polymeric carriers can significantly enhance the release profiles of poorly soluble drugs .

Antioxidant Properties

The compound exhibits notable antioxidant properties, which are beneficial in preventing oxidative stress-related damage in biological systems. Research indicates that its use as an antioxidant in pharmaceutical formulations can improve the stability and shelf-life of sensitive compounds . This application is particularly relevant for formulations targeting neurodegenerative diseases, where oxidative stress plays a critical role.

Materials Science Applications

Polymer Synthesis

Orthobenzoic acid cyclic esters are employed in the synthesis of advanced polymers. These polymers often exhibit enhanced mechanical properties and thermal stability compared to traditional materials. For example, the incorporation of this compound into polyesters has been shown to improve flexibility and durability, making them suitable for applications in coatings and packaging materials .

Biodegradable Plastics

The compound's structure allows for the development of biodegradable plastics that can reduce environmental impact. Research has demonstrated that polymers derived from orthobenzoic acid cyclic esters can degrade under composting conditions while maintaining desirable physical properties during their lifecycle . This application aligns with increasing global demands for sustainable materials.

Food Technology Applications

Food Preservatives

Orthobenzoic acid derivatives are recognized for their effectiveness as food preservatives due to their antimicrobial properties. They inhibit the growth of spoilage organisms and pathogens, thereby extending the shelf life of food products . Studies have confirmed that using these compounds can significantly reduce microbial load in various food matrices.

Flavoring Agents

In addition to preservation, orthobenzoic acid cyclic esters are used as flavoring agents in food products. Their ability to enhance flavor profiles without imparting undesirable tastes makes them valuable in the food industry. Research has indicated that these compounds can interact synergistically with other flavoring agents to create more complex flavor profiles .

Case Studies

Mechanism of Action

The mechanism of action for orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol involves its interaction with molecular targets through its ester and benzoic acid functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s unique structure allows it to participate in neighboring group participation (NGP) effects, which can influence its reactivity and stability .

Comparison with Similar Compounds

2-Ethyl-2-(hydroxymethyl)-1,3-propanediol Derivatives

- Example: 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol triacrylate (CAS 15625-89-5) Structure: Features an ethyl group instead of methyl at the central carbon, with acrylate ester groups. Properties: Higher hydrophobicity due to the ethyl substituent; used in crosslinked polymers for coatings and adhesives .

2-(Hydroxymethyl)-2-nitro-1,3-propanediol (CAS 126-11-4)

- Structure : Nitro group replaces the methyl substituent.

- Properties : Exhibits antimicrobial activity; registered by the EPA for use in disinfectants due to its bacteriostatic action .

- Comparison : The nitro group introduces oxidative reactivity, making it less stable under acidic conditions compared to the methyl-substituted target compound .

Functional Analogues with Different Acid Components

Carisoprodol (CAS 78-44-4)

- Structure : Carbamate derivative of 2-methyl-2-propyl-1,3-propanediol.

- Properties: Central muscle relaxant; metabolized to meprobamate, a sedative-hypnotic.

- Comparison : Replacing the orthobenzoic acid with carbamate groups shifts the application from material science to pharmacology. The carbamate linkage is more hydrolytically labile than orthoesters, enabling controlled drug release .

p-Bromoorthobenzoic Acid Cyclic Ester with 2-tert-Butyl-2-(hydroxymethyl)-1,3-propanediol

- Structure : Bromine substitution on the aromatic ring and tert-butyl group on the diol.

- Properties : Enhanced electrophilicity due to bromine; tert-butyl groups improve steric protection against hydrolysis.

Polymeric Derivatives

- Example : Polyurethane polymers incorporating 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (CAS 37367-41-2).

- Structure : Crosslinked with toluene diisocyanate and glycerol.

- Properties : High mechanical strength and chemical resistance; used in elastomers and foams.

- Comparison : The target compound’s orthoester linkage could offer hydrolytic degradability, unlike stable urethane bonds, making it suitable for biodegradable materials .

Decanoic Acid Polymer with 2-(Hydroxymethyl)-2-methyl-1,3-propanediol (CAS 67906-89-2)

- Structure : Long-chain fatty acid esterified to the diol.

- Properties : Lipophilic; used in surfactants and emulsifiers.

- Comparison: The orthobenzoic acid ester would exhibit aromatic rigidity, contrasting with the flexibility of aliphatic decanoate esters .

Research and Regulatory Considerations

- Synthesis : Analogous compounds (e.g., Carisoprodol) are synthesized via esterification or carbamation of the diol with acid chlorides .

- Toxicity : Nitro-substituted diols require rigorous EPA evaluation for worker safety and environmental impact , whereas pharmaceutical analogs undergo metabolic studies .

Biological Activity

Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol, is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic applications, and case studies.

Chemical Structure and Properties

The chemical structure of orthobenzoic acid cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol can be represented as follows:

This compound features a benzoic acid moiety linked to a cyclic ester derived from a propanediol structure, which contributes to its unique properties and biological activities.

Mechanisms of Biological Activity

Research indicates that compounds similar to orthobenzoic acid cyclic esters exhibit various biological activities. Notably:

- Antioxidant Activity : Compounds with phenolic structures have been shown to possess significant antioxidant properties. The presence of hydroxyl groups in the ortho or para positions enhances this activity by stabilizing free radicals .

- Antitumor Activity : Certain derivatives of benzoic acid have demonstrated antitumor effects by inhibiting specific enzymes involved in cancer progression. For instance, compounds structurally related to orthobenzoic acid have been noted for their ability to modulate P-glycoprotein activity, which is crucial in multidrug resistance (MDR) in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study focused on the antitumor effects of a related compound demonstrated that at concentrations as low as 0.15 µg/mL, certain benzoic acid esters exhibited significant cytotoxicity against EL-4 and CPAE cells. The mechanism was linked to the inhibition of MetAP2 (Methionine aminopeptidase 2), an enzyme critical for tumor growth .

Mechanistic Insights

The structure-activity relationship (SAR) studies have revealed that modifications in the benzoic acid moiety can enhance the interaction with target proteins involved in cellular signaling pathways. For instance, substituents on the aromatic ring can significantly influence the binding affinity and inhibitory potency against specific enzymes like soluble epoxide hydrolase .

Q & A

Q. Basic

- ¹H NMR : Look for ester carbonyl protons (δ 4.5–5.5 ppm) and methyl groups (δ 1.2–1.5 ppm) from the diol moiety.

- ¹³C NMR : Confirm cyclic ester formation with a carbonyl peak at ~170–175 ppm.

- IR spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and hydroxyl absence (if fully cyclized).

- Mass spectrometry (MS) : Molecular ion peak matching the molecular formula (e.g., C₁₀H₁₄O₅ for related esters ).

How can computational chemistry (e.g., DFT calculations) be applied to predict the stability and reactivity of this cyclic ester in different solvent environments?

Advanced

Density Functional Theory (DFT) simulations can:

- Model solvolysis pathways in polar solvents (e.g., water, ethanol) to predict hydrolysis rates.

- Calculate bond dissociation energies (BDEs) to identify vulnerable sites (e.g., ester carbonyl).

- Simulate solvent interactions using COSMO-RS models to assess solubility trends. Experimental validation via HPLC or kinetic studies is critical .

What strategies are recommended for resolving contradictions in reported thermodynamic properties (e.g., melting points, solubility) of this compound across literature sources?

Q. Advanced

- Controlled recrystallization : Use single-solvent systems (e.g., ethanol) to isolate pure crystals for DSC-based melting point analysis.

- Solubility studies : Conduct saturation experiments in standardized solvents (e.g., DMSO, water) under controlled temperature.

- Cross-validate methods : Compare X-ray crystallography (for crystal structure) with thermal analysis to confirm polymorphic consistency .

What experimental approaches are used to investigate the hydrolytic degradation kinetics of this ester under physiological conditions, and how do structural modifications influence its stability?

Q. Advanced

- pH-dependent studies : Monitor degradation via HPLC in buffers (pH 1–9) at 37°C.

- Kinetic modeling : Apply pseudo-first-order kinetics to derive rate constants.

- Structural tweaks : Introducing electron-withdrawing groups (e.g., nitro) on the aromatic ring enhances resistance to hydrolysis. Steric hindrance from the methyl group in the diol moiety also slows degradation .

What purification methods are optimal for isolating orthobenzoic acid cyclic ester from reaction byproducts, particularly when scaling up laboratory synthesis?

Q. Basic

- Flash chromatography : Use gradient elution (hexane → ethyl acetate) to separate cyclic ester from linear oligomers.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- TLC validation : Confirm purity using iodine vapor or UV visualization (Rf ~0.4 in 3:1 hexane/ethyl acetate) .

How do steric and electronic factors in the 2-(hydroxymethyl)-2-methyl-1,3-propanediol moiety affect the regioselectivity of esterification with orthobenzoic acid derivatives?

Q. Advanced

- Steric effects : The 2-methyl group directs esterification to the primary hydroxyl group, favoring cyclic over linear esters.

- Electronic effects : Electron-rich aromatic rings in orthobenzoic acid increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack by the diol. NMR titration experiments can map regioselectivity .

What are the primary safety considerations and handling protocols for this compound based on its Material Safety Data Sheet (MSDS)?

Q. Basic

- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- First aid : For accidental exposure, rinse with water for 15 minutes and seek medical attention. Store in airtight containers away from moisture .

How can researchers design accelerated stability studies to predict the long-term storage stability of this cyclic ester in various formulation matrices?

Q. Advanced

- Stress testing : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) for 1–3 months.

- Analytical tracking : Use HPLC-MS to quantify degradation products (e.g., free acid or diol).

- Matrix compatibility : Test stability in excipients (e.g., PEG 400) to simulate real-world formulations .

What mechanistic insights have been gained from studying the acid-catalyzed ring-opening reactions of this cyclic ester, and how do these findings inform its applications in dynamic covalent chemistry?

Q. Advanced

- Mechanism : Acid catalysis protonates the ester carbonyl, enabling nucleophilic attack by water/alcohols. Kinetic isotope effects (KIEs) confirm a concerted pathway.

- Applications : The reversible nature of esterification supports its use in pH-responsive drug delivery systems or self-healing polymers. Controlled release studies in simulated biological fluids validate utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.